molecular formula C11H12O4 B14273356 Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- CAS No. 130662-46-3

Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-

Cat. No.: B14273356
CAS No.: 130662-46-3
M. Wt: 208.21 g/mol
InChI Key: DEYQRLHLZVZZRV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an acetyloxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- can be achieved through several methods. One common approach involves the acylation of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzoic acid.

    Reduction: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzyl alcohol.

    Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetyloxy groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.

    3-Methoxybenzaldehyde: Lacks the acetyloxy group, resulting in different chemical properties and uses.

Uniqueness

Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its simpler analogs.

Properties

CAS No.

130662-46-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-formyl-6-methoxyphenyl)methyl acetate

InChI

InChI=1S/C11H12O4/c1-8(13)15-7-10-9(6-12)4-3-5-11(10)14-2/h3-6H,7H2,1-2H3

InChI Key

DEYQRLHLZVZZRV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1OC)C=O

Origin of Product

United States

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